molecular formula C12H18F3NO5 B13545561 rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid

rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid

Cat. No.: B13545561
M. Wt: 313.27 g/mol
InChI Key: RJIQKOQBLJSVKI-SFYZADRCSA-N
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Description

rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid: is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and dihaloalkanes.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid
  • rac-2-[(2R,6R)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid

Comparison:

  • Structural Differences: The presence of different substituents (hydroxymethyl vs. trifluoromethyl) on the morpholine ring.
  • Chemical Properties: The trifluoromethyl group imparts higher lipophilicity and electron-withdrawing effects compared to the hydroxymethyl group.
  • Biological Activity: The trifluoromethyl group can enhance the compound’s biological activity and membrane permeability.

Properties

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[(2R,6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m1/s1

InChI Key

RJIQKOQBLJSVKI-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)C(F)(F)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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